ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate typically involves the condensation of 2-hydroxybenzaldehyde with ethyl 3-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its Schiff base structure allows it to participate in redox reactions and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate: Similar structure with an additional methoxy group.
Ethyl 3-{[(1E)-(2-hydroxy-4-methoxyphenyl)methylene]amino}benzoate: Another derivative with a methoxy group at a different position.
Uniqueness
Ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 3-[(2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)12-7-5-8-14(10-12)17-11-13-6-3-4-9-15(13)18/h3-11,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZZSBKNHXNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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